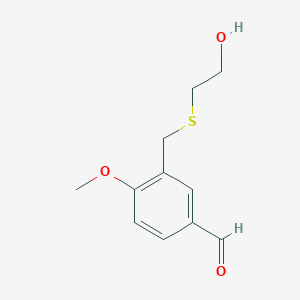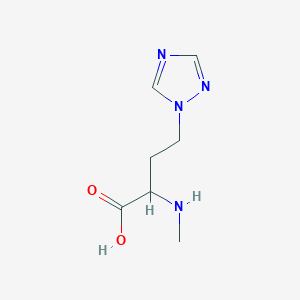
Ethyl 2-isothiocyanato-2-methyloctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-isothiocyanato-2-methyloctanoate is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an ethyl ester of 2-methyloctanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isothiocyanates, including ethyl 2-isothiocyanato-2-methyloctanoate, typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base, followed by desulfurization . One common method involves the formation of a dithiocarbamate intermediate, which is then decomposed to yield the isothiocyanate product. This process can be carried out under mild conditions and is suitable for both aliphatic and aromatic amines .
Industrial Production Methods: Industrial production of isothiocyanates often employs similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Cyanuric acid is sometimes used as a desulfurylation reagent in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-isothiocyanato-2-methyloctanoate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in polar solvents such as dichloromethane or acetonitrile.
Major Products:
Thioureas: Reaction with primary amines.
Carbamates: Reaction with alcohols.
Applications De Recherche Scientifique
Ethyl 2-isothiocyanato-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in cancer chemoprevention and as a potential therapeutic agent.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-isothiocyanato-2-methyloctanoate involves the interaction of the isothiocyanate group with biological molecules. The compound can modify proteins by reacting with thiol groups, leading to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . This mechanism underlies its anticancer and antimicrobial activities.
Comparaison Avec Des Composés Similaires
Allyl Isothiocyanate: Known for its pungent odor and antimicrobial properties.
Phenethyl Isothiocyanate: Studied for its anticancer effects.
Sulforaphane: Found in cruciferous vegetables and known for its chemopreventive properties.
Uniqueness: Ethyl 2-isothiocyanato-2-methyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ethyl ester group enhances its solubility and reactivity compared to other isothiocyanates .
Propriétés
Formule moléculaire |
C12H21NO2S |
|---|---|
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
ethyl 2-isothiocyanato-2-methyloctanoate |
InChI |
InChI=1S/C12H21NO2S/c1-4-6-7-8-9-12(3,13-10-16)11(14)15-5-2/h4-9H2,1-3H3 |
Clé InChI |
XIODYEOKMNWKFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C(=O)OCC)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13623765.png)


![4-[(4-amino-2H-1,2,3-triazol-2-yl)methyl]benzonitrile](/img/structure/B13623782.png)
